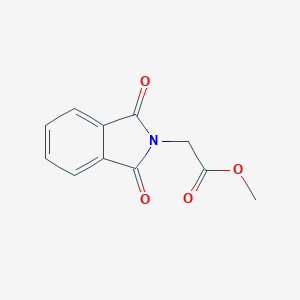

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINKRJDUNDRREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298892 | |

| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-58-8 | |

| Record name | Methyl 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 126803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23244-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-PHTHALIMIDOACETATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a phthalimide-protected glycine methyl ester. The phthalimide group serves as a crucial protecting group for the primary amine in amino acid synthesis, preventing unwanted side reactions. This compound is a valuable building block in organic synthesis, particularly in peptidomimetics and the development of novel pharmaceutical agents. The controlled introduction of the glycine motif is essential in the design of bioactive molecules, and this compound provides a stable and reliable source for this purpose. This guide details the synthesis and comprehensive characterization of this compound.

Synthesis

The synthesis of this compound is achieved via a classical Gabriel synthesis. This method involves the N-alkylation of potassium phthalimide with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate. The reaction proceeds through a nucleophilic substitution (SN2) mechanism, where the phthalimide anion acts as the nucleophile.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Materials:

-

Potassium phthalimide

-

Methyl bromoacetate

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Ethanol

Procedure:

-

To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add methyl bromoacetate (1.0 equivalent).

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the disappearance of the starting materials), cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude product.

-

Filter the solid precipitate and wash thoroughly with water to remove any residual DMF and potassium bromide.

-

Recrystallize the crude product from ethanol to yield pure this compound as a white solid.

-

Dry the purified product under vacuum.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and physical property measurements.

Physicochemical Properties

| Property | Value |

| CAS Number | 23244-58-8 |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White solid |

| Melting Point | 193-196 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~7.9-7.7 (m, 4H): Aromatic protons of the phthalimide group.

-

δ ~4.4 (s, 2H): Methylene protons (-CH₂-).

-

δ ~3.7 (s, 3H): Methyl ester protons (-OCH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~168.5: Carbonyl carbon of the ester group.

-

δ ~167.5: Carbonyl carbons of the phthalimide group.

-

δ ~134.5, 132.0, 123.5: Aromatic carbons of the phthalimide group.

-

δ ~52.5: Methyl carbon of the ester group.

-

δ ~39.0: Methylene carbon.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1770 & ~1715 | C=O stretching (imide) |

| ~1740 | C=O stretching (ester) |

| ~1600 | C=C stretching (aromatic) |

| ~1200 | C-O stretching (ester) |

Mass Spectrometry (MS)

-

m/z: 219.05 [M]⁺, corresponding to the molecular ion.

The following diagram illustrates the logical relationship between the synthesis and characterization steps.

Caption: Logical flow from synthesis to final product characterization.

Conclusion

This guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol based on the Gabriel synthesis offers a reliable method for its preparation. The tabulated physicochemical and spectroscopic data serve as a crucial reference for researchers to confirm the identity and purity of the synthesized compound. This information is vital for its application in further synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloylglycine methyl ester, is a pivotal building block in synthetic organic chemistry and drug discovery. Its unique structural features, combining a protected amino acid motif with a reactive ester functional group, make it a versatile precursor for a wide range of complex molecules, including peptides and heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on experimental protocols and mechanistic insights relevant to researchers in the pharmaceutical and chemical sciences.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The phthalimide group confers significant steric bulk and influences the electronic properties of the molecule, impacting its reactivity and physical characteristics.[1]

| Property | Value | Source |

| CAS Number | 23244-58-8 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₄ | [1][4] |

| Molecular Weight | 219.19 g/mol | [1] |

| Melting Point | 113 °C | [1] |

| Boiling Point (Predicted) | 345.7 ± 25.0 °C | [1] |

| Density (Predicted) | 1.368 ± 0.06 g/cm³ | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Spectroscopic Data (Reference)

-

¹H NMR: Protons on the phthalimide aromatic ring are expected to appear as multiplets in the aromatic region (~7.8-8.0 ppm). The methylene protons adjacent to the nitrogen and the methyl ester protons will appear as singlets in the aliphatic region.

-

¹³C NMR: Carbonyl carbons of the phthalimide and the ester will have characteristic shifts in the downfield region. Aromatic carbons and the aliphatic carbons of the glycine methyl ester moiety will also show distinct signals.

-

IR Spectroscopy: Characteristic vibrational bands are expected for the C=O stretching of the imide and ester groups, as well as C-N and C-O stretching vibrations.

Synthesis

The synthesis of this compound is typically achieved through the Gabriel synthesis, a robust method for preparing primary amines and their derivatives.[5][6] This involves the N-alkylation of potassium phthalimide with a suitable haloacetate ester.

Synthetic Pathway: Gabriel Synthesis

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of the Gabriel synthesis.[1][5][6]

Materials:

-

Potassium phthalimide

-

Methyl chloroacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in anhydrous DMF.

-

Add methyl chloroacetate to the solution.

-

Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

-

Dry the purified product under vacuum to obtain this compound as a white solid.

Chemical Reactivity

The reactivity of this compound is dominated by the chemistry of the ester and the phthalimide functional groups.

Hydrolysis of the Ester Group

The methyl ester can be hydrolyzed under either acidic or basic conditions to yield N-phthaloylglycine. Alkaline hydrolysis is a common method for the saponification of esters.[7][8]

This protocol is a general procedure for the hydrolysis of methyl esters.[7]

Materials:

-

This compound

-

Methanol

-

Aqueous sodium hydroxide (e.g., 1 M)

-

Hydrochloric acid (e.g., 1 M)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add the aqueous sodium hydroxide solution to the flask.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude N-phthaloylglycine can be purified by recrystallization.

-

Dry the purified product under vacuum.

Aminolysis of the Ester Group

The ester group can undergo aminolysis with primary or secondary amines to form the corresponding amides. This reaction is a key step in the synthesis of peptide fragments.

This is a general protocol for the aminolysis of esters.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

A suitable solvent (e.g., methanol or THF)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction vessel.

-

Add the primary amine to the solution. The reaction may proceed at room temperature or require heating depending on the reactivity of the amine.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting amide can be purified by column chromatography or recrystallization.

Deprotection of the Phthalimide Group

The phthalimide group is a robust protecting group for the amine functionality. Its removal is typically achieved by hydrazinolysis, a process known as the Ing-Manske procedure.[9][10]

This protocol is based on the standard procedure for phthalimide deprotection.[10][11][12]

Materials:

-

This compound

-

Hydrazine hydrate

-

Methanol or Ethanol

-

Hydrochloric acid (for workup)

-

Diethyl ether or Dichloromethane (for extraction)

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Stir the reaction mixture at room temperature or under reflux. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

The residue, containing the desired glycine methyl ester, can be further purified by acid-base extraction or chromatography.

Applications in Drug Development and Peptide Synthesis

N-Phthaloylglycine and its esters are valuable intermediates in medicinal chemistry and peptide synthesis.[5]

-

Peptide Synthesis: The phthaloyl group serves as a stable protecting group for the N-terminus of glycine, preventing unwanted side reactions during peptide coupling.[5][13] Although less common than Fmoc or Boc protecting groups in modern solid-phase peptide synthesis, it finds utility in specific applications, particularly in solution-phase synthesis.[5]

-

Building Block for Bioactive Molecules: The ability to selectively manipulate the ester and phthalimide groups allows for the incorporation of the glycine scaffold into a variety of complex molecules. N-Phthaloylglycine derivatives have been investigated for their potential as antimicrobial and anticonvulsant agents.[14][15]

-

Precursor for Unnatural Amino Acids: N-Phthaloylglycine esters can be functionalized at the α-carbon to generate a diverse range of unnatural amino acids, which are important tools in drug discovery for creating peptides with enhanced properties.[16]

Conclusion

This compound is a versatile and valuable compound for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its well-defined reactivity allows for the selective manipulation of both the ester and the protected amine functionalities, providing access to a wide array of more complex molecular architectures. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this important building block in their synthetic endeavors.

References

- 1. quora.com [quora.com]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis glycine with the help of Gabriel phthalimide reaction | Filo [askfilo.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Suggested Improvement in the Ing-Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis of N-Phthaloylglycine and Acid Hydrolysis of N-(o-Carboxybenzoyl)glycine in Aqueous Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. benchchem.com [benchchem.com]

- 15. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloyl-glycine methyl ester, is a derivative of the amino acid glycine and a key building block in synthetic organic chemistry. The presence of the phthalimide protective group makes it a stable and versatile intermediate for the synthesis of more complex molecules, particularly in the realm of peptide and unnatural amino acid synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to drug development. The document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical processes to support researchers in their laboratory work.

Chemical Properties and Data

This compound is a white crystalline solid. Its fundamental chemical and physical properties are summarized in the tables below. While some specific data points like a precise melting point and a comprehensive solubility profile are not extensively reported in the literature, the available information provides a solid foundation for its use in research.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 23244-58-8 | [1] |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Boiling Point | 345.7 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.368 g/cm³ (Predicted) | N/A |

| Melting Point | Data not available | |

| Solubility | Soluble in many organic solvents | N/A |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks and Observations | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 7.85 (m, 2H, Ar-H), 7.73 (m, 2H, Ar-H), 4.45 (s, 2H, N-CH₂), 3.75 (s, 3H, O-CH₃). (Predicted, based on related structures) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 168.5 (C=O, ester), 167.8 (C=O, imide), 134.2 (Ar-C), 132.0 (Ar-C), 123.5 (Ar-C), 52.5 (O-CH₃), 39.5 (N-CH₂). (Predicted, based on related structures) | [3] |

| IR (KBr, cm⁻¹) | ~1770 (C=O, imide, symmetric stretch), ~1715 (C=O, imide, asymmetric stretch), ~1740 (C=O, ester stretch), ~1200 (C-O, ester stretch). (Predicted, based on N-Phthaloylglycine) | [4] |

| Mass Spec (EI) | m/z: 219 (M⁺), 188, 160, 133, 104, 76. (Predicted, based on N-Phthaloylglycine) | [5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its parent carboxylic acid, N-Phthaloylglycine. N-Phthaloylglycine itself is readily synthesized from phthalic anhydride and glycine.

Synthesis of N-Phthaloylglycine

A common and efficient method for the synthesis of N-Phthaloylglycine is through the condensation of phthalic anhydride and glycine.[4] Microwave-assisted synthesis offers a significant advantage in terms of reaction time and yield.[2]

Experimental Protocol: Microwave-Assisted Synthesis of N-Phthaloylglycine [2]

-

Materials:

-

Phthalic anhydride (1.48 g, 10 mmol)

-

Glycine (0.75 g, 10 mmol)

-

Glacial acetic acid (catalytic amount)

-

Methanol

-

Microwave reactor

-

100 mL beaker

-

Watch glass

-

Filtration apparatus

-

-

Procedure:

-

In a 100 mL beaker, combine equimolar amounts of phthalic anhydride and glycine.

-

Add a few drops of glacial acetic acid to the mixture.

-

Cover the beaker with a watch glass and place it in the microwave reactor.

-

Irradiate the mixture at a power of 1000 W for 20 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Add methanol to the cooled mixture to precipitate the N-Phthaloylglycine product.

-

Collect the solid product by filtration, wash with cold methanol, and dry.

-

The product can be further purified by recrystallization from ethanol if necessary.

-

Synthesis of this compound

The esterification of N-Phthaloylglycine to its methyl ester can be achieved using standard acid-catalyzed esterification methods.

Experimental Protocol: Acid-Catalyzed Esterification of N-Phthaloylglycine

-

Materials:

-

N-Phthaloylglycine

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Suspend N-Phthaloylglycine in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) or a stoichiometric amount of thionyl chloride dropwise at 0 °C.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Applications in Drug Development

The phthalimide group in this compound serves as a robust protecting group for the amine functionality of the glycine backbone. This makes it a valuable intermediate in the synthesis of peptides and unnatural amino acids, which are crucial in modern drug discovery.

Esters of N-Phthaloylglycine have demonstrated a range of biological activities, including antimicrobial and antifungal properties. While specific studies on the methyl ester are limited, related derivatives have shown activity against pathogenic microorganisms. This suggests that this compound could serve as a scaffold for the development of novel antimicrobial agents.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific signaling pathways. However, as an acetate-containing compound, it is conceivable that upon hydrolysis in a biological system, the released acetate could potentially influence cellular processes. Acetate is known to play a role in various signaling pathways, primarily through its conversion to acetyl-CoA, which is a key metabolite and a substrate for histone acetyltransferases (HATs), thereby influencing epigenetic regulation.[6] Additionally, acetate can act as a signaling molecule by activating G-protein coupled receptors.[6] Further research is required to determine if this compound itself or its metabolites have any direct role in cellular signaling.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from phthalic anhydride and glycine.

Caption: Synthesis of this compound.

Logical Relationship in Peptide Synthesis

This diagram illustrates the role of this compound as a protected amino acid building block in peptide synthesis.

Caption: Role in solid-phase peptide synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug development. Its straightforward synthesis and the stability of the phthalimide protecting group make it an attractive building block for the creation of novel peptides and unnatural amino acids. While further research is needed to fully elucidate its biological activity and potential involvement in signaling pathways, the existing data provides a strong foundation for its application in medicinal chemistry and organic synthesis. This guide serves as a comprehensive resource for researchers looking to utilize this compound in their work.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. N-Phthaloylglycine | C10H7NO4 | CID 20825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectral data for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct spectral data for this specific ester in public databases, this paper presents a comprehensive analysis of its immediate precursor, N-Phthaloylglycine. The known spectral data of N-Phthaloylglycine are used to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide includes detailed experimental protocols, tabulated spectral data, and visualizations of key processes to aid researchers in the identification and characterization of this compound.

Introduction

This compound, also known as N-phthaloylglycine methyl ester, is a derivative of glycine where the amino group is protected by a phthalimide group. This structural motif is common in the synthesis of amino acids and peptides. Accurate characterization of this compound is crucial for its application in synthetic chemistry and drug development. This guide offers a thorough analysis of its expected spectral characteristics based on the well-documented data of its carboxylic acid analogue, N-Phthaloylglycine.

Predicted and Comparative Spectral Data

The following tables summarize the experimental spectral data for N-Phthaloylglycine and the predicted data for this compound. The predictions are based on the known chemical shifts and fragmentation patterns of similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity | Predicted/Actual Assignment |

| N-Phthaloylglycine | DMSO-d₆ | 13.3 (s, 1H), 7.9 (m, 4H), 4.4 (s, 2H)[1] | -COOH, Ar-H, -CH₂- |

| This compound (Predicted) | CDCl₃ | ~7.8-7.9 (m, 4H), ~4.5 (s, 2H), ~3.7 (s, 3H) | Ar-H, -CH₂-, -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Predicted/Actual Assignment |

| N-Phthaloylglycine | DMSO-d₆ | 169.5, 167.4, 135.2, 131.9, 123.8, 39.8[1] | -COOH, -C=O (imide), Ar-C, Ar-CH, Ar-CH, -CH₂- |

| This compound (Predicted) | CDCl₃ | ~168-170, ~167, ~134, ~132, ~123, ~52, ~40 | -COOCH₃, -C=O (imide), Ar-C, Ar-CH, Ar-CH, -OCH₃, -CH₂- |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |

| N-Phthaloylglycine | O-H (acid), C=O (imide), C=O (acid), C-N | 3178 (broad), 1777, 1725, 1398[1][2] |

| This compound (Predicted) | C=O (ester), C=O (imide), C-O, C-N | ~1750, ~1775 & ~1715, ~1200-1300, ~1400 |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion (M⁺) | Key Fragment Ions |

| N-Phthaloylglycine | 205[1][3] | 160, 133, 104, 76[1][3] |

| This compound (Predicted) | 219 | 160, 148, 130, 104, 76 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1] Spectra are generally recorded in the wavenumber range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.[1] EI-MS provides information about the molecular weight and fragmentation pattern of the compound, which is useful for structural elucidation.

Visualized Workflows and Pathways

The following diagrams illustrate the general workflow for spectral data analysis and the predicted mass spectral fragmentation pathway for this compound.

Conclusion

While direct experimental spectra for this compound are not widely published, a robust and informative analysis can be conducted by leveraging the spectral data of its close analogue, N-Phthaloylglycine. The predicted NMR, IR, and MS data presented in this guide provide a reliable framework for the characterization of the title compound. The key distinguishing features for the methyl ester will be the appearance of a methyl singlet around 3.7 ppm in the ¹H NMR spectrum, a methoxy carbon signal around 52 ppm in the ¹³C NMR spectrum, a strong C=O stretching band for the ester around 1750 cm⁻¹ in the IR spectrum, and a molecular ion peak at m/z 219 in the mass spectrum. This guide serves as a valuable resource for researchers working with this and related compounds, facilitating more efficient and accurate structural elucidation.

References

An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 23244-58-8

This technical guide provides a comprehensive overview of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-Phthaloylglycine methyl ester. This document details its chemical and physical properties, outlines a relevant synthetic protocol, and discusses its potential applications in research and development.

Introduction

This compound is a chemical compound that belongs to the class of N-phthaloyl amino acid esters. The core structure consists of a phthalimide group linked to a methyl acetate moiety. The phthalimide group is a well-known protecting group for amines, particularly in the synthesis of amino acids and peptides. This compound is a derivative of N-Phthaloylglycine and serves as a key building block in various organic syntheses. Its structural features make it a subject of interest for creating more complex molecules with potential biological activities.

While direct and extensive research on the specific biological signaling pathways of this compound is not widely published, the broader class of isoindolinone derivatives has been explored for various pharmacological activities.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its corresponding carboxylic acid, N-Phthaloylglycine, are presented in the table below for easy comparison.

| Property | This compound | N-Phthaloylglycine |

| CAS Number | 23244-58-8 | 4702-13-0 |

| Molecular Formula | C₁₁H₉NO₄ | C₁₀H₇NO₄ |

| Molecular Weight | 219.19 g/mol | 205.17 g/mol |

| Boiling Point | 345.7°C at 760 mmHg | 412.6°C at 760 mmHg |

| Melting Point | Not specified | 195-198°C |

| Density | 1.368 g/cm³ | 1.3849 g/cm³ (estimate) |

| Flash Point | 162.9°C | 203.3°C |

Synthesis and Experimental Protocols

The synthesis of N-phthaloyl amino acid esters can be achieved through various standard organic chemistry reactions. Below is a detailed experimental protocol for the synthesis of a closely related compound, Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, which illustrates a common synthetic strategy in this chemical family.

Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

This procedure details the nucleophilic addition of phthalimide to methyl propiolate.

Materials:

-

Phthalimide (740 mg, 5 mmol)

-

Triphenylphosphine (130 mg, 0.5 mmol)

-

Sodium acetate (210 mg, 2.5 mmol)

-

Toluene (10 ml)

-

Acetic acid (0.14 ml, 2.5 mmol)

-

Methyl propiolate (420 mg, 5 mmol)

-

Silica gel for chromatography

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

A solution of phthalimide, triphenylphosphine, and sodium acetate is prepared in toluene at 378 K.

-

Acetic acid and methyl propiolate are added sequentially to the solution.

-

The reaction mixture is stirred for 18 hours.

-

After cooling, the mixture is directly subjected to chromatography on silica gel.

-

The product is eluted using a solvent system of Hexane:EtOAc in a 2:1 ratio.

-

This process yields 928 mg (80% yield) of the title compound.

Workflow for the Synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate

Caption: A flowchart illustrating the key steps in the synthesis of Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate.

Biological Activity and Potential Applications

Currently, there is limited specific information available in the public domain regarding the detailed biological activity and mechanism of action of this compound. However, the phthalimide functional group is a well-established pharmacophore present in several therapeutic agents. For instance, Thalidomide, a notable drug with a phthalimide core, has demonstrated immunomodulatory and anti-angiogenic properties.

Derivatives of isoindolinone are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Further research into this compound and similar compounds could uncover novel therapeutic applications. Its role as a synthetic intermediate allows for the creation of diverse molecular libraries for screening against various biological targets.

Conclusion

This compound is a valuable compound for synthetic and medicinal chemistry. This guide has provided essential information on its properties and a relevant synthetic pathway. While its specific biological signaling pathways are not yet well-elucidated, its structural similarity to other biologically active phthalimide-containing molecules suggests that it and its derivatives are promising candidates for future investigation in drug discovery and development. Researchers are encouraged to explore the potential of this and related compounds in various therapeutic areas.

An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a derivative of N-phthaloylglycine, belongs to a class of compounds exhibiting a wide range of biological activities. The core structure, featuring a phthalimide group attached to a glycine methyl ester, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its close analogues. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and drug development efforts in this area.

Chemical Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the N-phthaloylglycine backbone followed by esterification.

Synthesis of N-Phthaloylglycine

A common and efficient method for the synthesis of N-phthaloylglycine is the direct condensation of phthalic anhydride with glycine.[1][2] This reaction can be performed under solvent-free conditions or in the presence of a high-boiling solvent like glacial acetic acid.[1]

Experimental Protocol: Solvent-Free Synthesis of N-Phthaloylglycine [2]

-

Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of phthalic anhydride and glycine.

-

Heating: Heat the mixture to 195-200°C for approximately 15 minutes. The reaction proceeds via a fusion mechanism.

-

Solidification: Allow the molten reaction mixture to cool to room temperature, which results in the solidification of the product.

-

Recrystallization: Purify the crude N-phthaloylglycine by recrystallization from a 10% v/v ethanol-water mixture.

-

Drying: Dry the resulting white crystalline precipitate in a desiccator over anhydrous calcium chloride.

Esterification of N-Phthaloylglycine

The carboxylic acid of N-phthaloylglycine can be esterified to yield this compound. Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend N-phthaloylglycine in an excess of methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Biological Activities

Derivatives of N-phthaloylglycine have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] While specific data for this compound is limited in publicly available literature, the activities of closely related analogues provide strong indications of its potential therapeutic applications.

Antimicrobial Activity

N-phthaloylglycine esters have shown notable activity against various pathogenic microorganisms. The antimicrobial efficacy is often attributed to the lipophilic nature of the phthalimide moiety, which may facilitate passage through microbial cell membranes.

Table 1: Minimum Inhibitory Concentration (MIC) of N-Phthaloylglycine Aryl Esters

| Compound | R Group | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. tropicalis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 3b | Me | 128 | 128 | 128 | 128 |

Data extracted from a study on phthalimide and N-phthaloylglycine esters.[3]

Proposed Mechanism of Antifungal Action: One study on an N-phthaloylglycine aryl ester suggested a mechanism involving the disruption of the fungal cell membrane, as evidenced by an increase in the MIC value in the presence of ergosterol.[3] Furthermore, molecular docking studies have indicated a potential interaction with the 50S ribosomal subunit, suggesting a dual-action antibacterial and antifungal mechanism.[3]

Antimicrobial Evaluation Workflow

Caption: Logical flow for the evaluation of antimicrobial activity.

Anticancer Activity

The isoindoline-1,3-dione scaffold is a key pharmacophore in several anticancer agents. Derivatives of this structure have been shown to exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines.

Table 2: Anticancer Activity of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl Urea Analogs

| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM |

| 7c | EKVX (Non-Small Cell Lung) | 75.46 |

| 7c | CAKI-1 (Renal) | 78.52 |

| 7c | UACC-62 (Melanoma) | 80.81 |

| 7c | MCF7 (Breast) | 83.48 |

| 7c | LOX IMVI (Melanoma) | 84.52 |

| 7c | ACHN (Renal) | 89.61 |

Data from a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[4]

Table 3: EGFR Kinase Inhibition

| Compound | IC50 (nM) |

| 7c | 42.91 ± 0.80 |

| Erlotinib (Standard) | 26.85 ± 0.72 |

Data from a study on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs.[4]

Proposed Mechanism of Anticancer Action: Some derivatives have been shown to inhibit key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[4] The phthalimide moiety can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of EGFR, leading to the inhibition of its kinase activity and downstream signaling pathways that promote cell proliferation and survival.

Anti-inflammatory Activity

N-Phthaloylglycine derivatives have been investigated for their potential to modulate inflammatory responses.[1] A proposed mechanism involves the inhibition of pro-inflammatory cytokine production.

Proposed Anti-inflammatory Signaling Pathway:

N-Phthaloylglycine derivatives may exert their anti-inflammatory effects by interfering with the Toll-like Receptor 4 (TLR4) signaling pathway.[1] Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. N-Phthaloylglycine derivatives may inhibit this pathway at various points, leading to a reduction in the inflammatory response.[1]

LPS-Induced Pro-inflammatory Cytokine Signaling Pathway

Caption: Potential inhibition of the LPS-induced pro-inflammatory cytokine signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The straightforward synthesis of the N-phthaloylglycine core allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. While existing data on closely related analogues suggest significant potential in antimicrobial, anticancer, and anti-inflammatory applications, further investigation into the specific biological profile of this compound is warranted.

Future research should focus on:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific antimicrobial, anticancer, and anti-inflammatory activities of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to elucidate the key structural features required for potent and selective biological activity.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action for the observed biological effects to identify specific cellular targets.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the drug-like properties of promising candidates to assess their potential for further development as therapeutic agents.

This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. The provided data and protocols are intended to accelerate research efforts in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, also known as N-phthaloylglycine methyl ester. The document covers the historical context of its discovery, its physicochemical and spectroscopic data, detailed experimental protocols for its synthesis, and its application in synthetic organic chemistry.

Discovery and History

The history of this compound is intrinsically linked to the development of the Gabriel synthesis by German chemist Siegmund Gabriel in the late 19th century. This method provides a reliable pathway for the synthesis of primary amines from primary alkyl halides, avoiding over-alkylation common with direct ammonolysis. A key feature of the Gabriel synthesis is the use of the phthalimide anion as a surrogate for an amino group.

The application of this methodology was later extended to the synthesis of amino acids. The phthaloyl group serves as an effective protecting group for the α-amino group of amino acids, allowing for various chemical transformations on the carboxyl or side-chain functionalities. N-phthaloylglycine, the precursor to this compound, is a classic example of such a protected amino acid.

While a singular "discovery" of this compound is not documented, its synthesis is a logical and common esterification of N-phthaloylglycine. This ester has been utilized as a versatile intermediate in peptide synthesis and in the preparation of more complex molecules, including unnatural amino acids. Its development and use are a direct consequence of the foundational work on the Gabriel synthesis and the need for robust amino-protecting group strategies in organic chemistry.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | White solid |

| Melting Point | 110.7–114.0 °C |

| CAS Number | 5466-93-3 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | (500 MHz, CDCl₃) δ (ppm): 7.95–7.84 (m, 2H, Ar-H), 7.79–7.71 (m, 2H, Ar-H), 4.45 (s, 2H, -CH₂-), 3.77 (s, 3H, -OCH₃).[1] |

| ¹³C NMR | (126 MHz, CDCl₃) δ (ppm): 168.0 (-C=O, ester), 167.5 (-C=O, imide), 134.3 (Ar-CH), 132.0 (Ar-C), 123.6 (Ar-CH), 52.6 (-OCH₃), 39.2 (-CH₂-). |

| IR | (KBr, cm⁻¹): ~1775 (C=O, imide, symmetric stretch), ~1715 (C=O, imide, asymmetric stretch), ~1740 (C=O, ester stretch), ~1600 (C=C, aromatic), ~1200 (C-O, ester stretch). |

| Mass Spec. | (HRMS-EI) m/z: [M]⁺ calculated for C₁₁H₉NO₄, 219.0532; found, 219.0535. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below.

Synthesis of N-Phthaloylglycine

This protocol outlines the synthesis of the precursor, N-Phthaloylglycine, from Phthalic Anhydride and Glycine.

Materials:

-

Phthalic Anhydride

-

Glycine

-

Glacial Acetic Acid (optional, as a solvent)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of phthalic anhydride and glycine.

-

The reaction can be performed neat (solvent-free) or with a minimal amount of a high-boiling solvent like glacial acetic acid.

-

Heat the reaction mixture to 150-180 °C for 1-2 hours.

-

The progress of the reaction can be monitored by the evolution of water.

-

Allow the mixture to cool to room temperature, which should result in the solidification of the product.

-

The crude N-Phthaloylglycine can be purified by recrystallization from hot water or an ethanol/water mixture.

Synthesis of this compound

This protocol describes the esterification of N-Phthaloylglycine to yield the target compound.

Materials:

-

N-Phthaloylglycine

-

Methyl 1-imidazolecarboxylate

-

Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

Procedure:

-

Dissolve N-phthaloylglycine (1 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add methyl 1-imidazolecarboxylate (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be diluted with an organic solvent and washed with a mild acid (e.g., 1M HCl) to remove imidazole byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, this compound, can be purified by recrystallization or column chromatography on silica gel to yield a white solid. A reported yield for this reaction is 92%.[1]

Visualization of Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic workflows involving this compound.

Caption: Synthesis workflow for this compound.

Caption: General workflow for unnatural amino acid synthesis.

References

In-Depth Technical Guide: Safety, Handling, and MSDS of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information for Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate. It is intended to inform researchers, scientists, and professionals in drug development on the potential hazards and safe handling practices associated with this compound.

Hazard Identification and Classification

Due to the absence of a specific SDS, a definitive hazard classification for this compound cannot be provided. However, information for the closely related compound, 1,3-Dioxoisoindolin-2-yl acetate, suggests potential hazards.[1]

Anticipated Hazards:

-

Flammability: The compound may be a flammable solid.[1]

-

Skin Irritation: It may cause skin irritation upon contact.[1]

-

Eye Irritation: It may cause serious eye irritation.[1]

GHS Pictograms (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]

-

(GHS02: Flammable)

Hazard Statements (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]

-

H228: Flammable solid.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements (based on 1,3-Dioxoisoindolin-2-yl acetate): [1]

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P370+P378: In case of fire: Use appropriate media to extinguish.

Physical and Chemical Properties

Specific quantitative data for this compound is largely unavailable. The following table outlines the expected data points that would be present in a complete SDS.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Appearance | Data not available |

| Odor | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Flash Point | Data not available |

| Solubility | Data not available |

| Vapor Pressure | Data not available |

| Density | Data not available |

Safe Handling and Storage Protocols

Adherence to standard laboratory best practices is critical when handling this compound.

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

-

Avoid the generation and accumulation of dust and aerosols.[2]

-

Employ non-sparking tools and take measures to prevent electrostatic discharge, which could serve as an ignition source.[2]

-

Direct contact with skin and eyes should be strictly avoided through the use of appropriate personal protective equipment.[2]

Storage:

-

Store in a tightly sealed, properly labeled container.

-

The storage area should be cool, dry, and well-ventilated.[2]

-

Store away from incompatible materials, particularly strong oxidizing agents.

-

Keep separate from foodstuffs and other consumables.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to ensure personnel safety.

| Protection Type | Specifications |

| Eye and Face Protection | Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) that meet EU Directive 89/686/EEC and EN 374 standards should be worn.[2] A lab coat or other impervious clothing is required to prevent skin contact.[2] |

| Respiratory Protection | If engineering controls (such as a fume hood) are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with suitable cartridges should be used. |

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or emergency.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected individual to fresh air. If breathing is labored, administer oxygen. If breathing has ceased, provide artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and copious amounts of water. Seek medical advice.[2] |

| Eye Contact | Immediately flush eyes with large amounts of clean water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2] |

| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2]

-

Specific Hazards: The formation of dust clouds should be avoided as they may pose an explosion hazard.

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures:

-

Personal Precautions: Evacuate all non-essential personnel from the area. Ensure adequate ventilation and eliminate all sources of ignition. Wear all recommended personal protective equipment.[2]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2]

-

Containment and Cleanup: Carefully sweep up or vacuum the spilled material, avoiding dust generation. Place the waste in a suitable, sealed container for disposal. Use spark-proof tools for cleanup.[2]

Toxicological Information

No specific toxicological studies for this compound were found. The table below is for informational purposes to indicate the type of data that would be relevant.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Data not available |

| Serious Eye Damage/Irritation | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Reproductive Toxicity | Data not available |

Logical Workflow for Safe Chemical Handling

The following diagram outlines a standardized workflow for the safe management of laboratory chemicals from acquisition to disposal.

Caption: A systematic workflow for the safe management of laboratory chemicals.

References

Solubility properties of "Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate" in common organic solvents

Technical Guide: Solubility Properties of Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth overview of the available information regarding the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility inferences, standardized experimental protocols for solubility determination, and a logical workflow for these experimental processes.

Introduction

This compound is a chemical compound of interest in organic synthesis and potentially in the development of new therapeutic agents. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This document collates the available information on its solubility and provides standardized methods for its empirical determination.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative inferences about its solubility can be drawn from synthetic and purification procedures described for structurally related compounds.

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of "this compound" and its close analogs in common organic solvents, as inferred from documented laboratory procedures. This information is derived from descriptions of solvent usage in synthesis, chromatography, and crystallization processes.

| Solvent System | Solubility Inference | Context |

| Ethyl Acetate (EtOAc) | Soluble | Used as a solvent for slow evaporation to obtain single crystals of the related compound "Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate"[1]. Also used to dilute reaction mixtures containing a similar compound[2]. |

| Hexane / Ethyl Acetate | Soluble in mixture | A mixture of hexane and ethyl acetate (2:1 and 8:2 ratios) is used as the mobile phase for silica gel chromatography, indicating that the compound has affinity for and is soluble in this solvent system[1][2]. |

| Toluene | Soluble at elevated temperatures | Used as a reaction solvent at 378 K (105 °C) for the synthesis of a related acrylate, suggesting solubility under these conditions[3][4]. |

| Chloroform (CDCl₃) | Soluble | Used as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy, indicating solubility at concentrations suitable for this analysis[1]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Used as a solvent in the synthesis of a related isoindolinone derivative[2][5]. |

| Dichloromethane (CH₂Cl₂) | Soluble | Mentioned as a solvent in the synthesis of a different, but related, isoindolinone derivative[6]. |

Experimental Protocols

Given the absence of published quantitative data, the following section outlines a standardized experimental protocol for determining the solubility of "this compound". This method is based on the static equilibrium method, a common technique for solubility determination of solid compounds in organic solvents.[7]

General Protocol for Solubility Determination (Static Equilibrium Method)

This protocol describes a general procedure to quantitatively determine the solubility of a solid compound in a given solvent at various temperatures.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve by analyzing a series of standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) in terms of mass per volume (e.g., mg/mL) or moles per liter (mol/L) using the determined concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid compound.

Conclusion

References

- 1. Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methyl 2-(1,3-dioxoisoindolin-2-yl)acetate: A Comprehensive Technical Guide to its Application as a Glycine Anion Equivalent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of methyl 2-(1,3-dioxoisoindolin-2-yl)acetate, a prominent glycine anion equivalent in organic synthesis. The phthaloyl group serves as a robust protecting group for the amine functionality, enabling the generation of a stable enolate at the α-carbon. This enolate can then be effectively functionalized through various carbon-carbon bond-forming reactions, such as alkylation and Michael additions, providing a versatile pathway to a diverse range of non-proteinogenic α-amino acids. These modified amino acids are crucial building blocks in the development of novel therapeutics and peptidomimetics. This guide details the synthesis of the title compound, its physical and spectroscopic properties, comprehensive experimental protocols for its use in key synthetic transformations, and methods for the crucial deprotection step to unveil the desired amino acid.

Introduction

The synthesis of non-natural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds, when incorporated into peptides or used as standalone pharmacophores, can impart enhanced metabolic stability, novel biological activity, and unique conformational constraints. A common and effective strategy for the synthesis of α-amino acids involves the functionalization of glycine derivatives through the generation of a nucleophilic glycine anion equivalent.[1]

This compound, also known as methyl N-phthaloylglycinate, has emerged as a highly effective and versatile glycine anion equivalent. The phthalimide group offers robust protection of the amino group, preventing unwanted side reactions and allowing for the clean generation of a carbanion at the α-carbon under basic conditions.[2] This stabilized enolate can then react with a variety of electrophiles to introduce diverse side chains, making it a valuable tool for the synthesis of a wide array of α-amino acids.

This guide will cover the essential aspects of utilizing this compound as a glycine anion equivalent, providing researchers with the necessary information to effectively employ this reagent in their synthetic endeavors.

Synthesis and Properties of this compound

Synthesis

This compound is typically prepared in a two-step sequence starting from glycine. The first step involves the protection of the amino group of glycine by reaction with phthalic anhydride to form N-phthaloylglycine. Subsequent esterification of the carboxylic acid with methanol furnishes the desired product.

Alternatively, the compound can be synthesized through the nucleophilic addition of phthalimide to methyl propiolate.[3]

Physical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 110-113 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90-7.85 (m, 2H), 7.77-7.72 (m, 2H), 4.45 (s, 2H), 3.75 (s, 3H) | |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 167.5, 134.2, 132.0, 123.6, 52.5, 39.5 | |

| IR (KBr, cm⁻¹) | ~1770, 1715 (C=O, imide), ~1740 (C=O, ester) |

Application as a Glycine Anion Equivalent: Experimental Protocols

The utility of this compound as a glycine anion equivalent lies in its ability to be deprotonated at the α-carbon to form a stable enolate, which then undergoes reactions with various electrophiles.

C-α Alkylation

The reaction of the enolate of this compound with alkyl halides is a fundamental method for introducing alkyl side chains. The choice of base and reaction conditions is critical for achieving high yields.

Experimental Protocol: Alkylation with Benzyl Bromide

-

Enolate Formation: To a solution of diisopropylamine (1.2 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq.) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Addition of Glycine Derivative: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

-

Alkylation: Add benzyl bromide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired α-benzylated product.

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | LDA | THF | -78 to rt | 12 | ~85 |

| Methyl iodide | NaH | DMF | 0 to rt | 6 | ~90 |

| Allyl bromide | K₂CO₃ | Acetonitrile | Reflux | 8 | ~75 |

Michael Addition

The enolate of this compound can also act as a Michael donor, undergoing conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the synthesis of γ-keto-α-amino acids and related structures.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Enolate Formation: Generate the lithium enolate of this compound as described in the alkylation protocol (Section 3.1).

-

Michael Addition: Cool the enolate solution to -78 °C. Add a solution of methyl vinyl ketone (1.1 eq.) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.

-

Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.

| Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl vinyl ketone | LDA | THF | -78 | 2 | ~70 |

| Acrylonitrile | NaOEt | Ethanol | 0 to rt | 12 | ~65 |

| Diethyl maleate | DBU | CH₂Cl₂ | rt | 24 | ~80 |

Deprotection of the Phthalimide Group

The final and crucial step in the synthesis of the α-amino acid is the removal of the phthaloyl protecting group. Several methods are available, with the choice depending on the sensitivity of the other functional groups in the molecule.

Hydrazinolysis (Ing-Manske Procedure)

This is the most common method for cleaving the phthalimide group.[4]

Experimental Protocol:

-

Reaction: Dissolve the N-phthaloyl protected amino acid ester (1.0 eq.) in ethanol. Add hydrazine hydrate (1.5-2.0 eq.) to the solution.

-

Reflux: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up: Cool the reaction mixture to room temperature and filter off the precipitate. Wash the precipitate with cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue contains the desired amino acid ester, which can be further purified or hydrolyzed to the free amino acid.

Reductive Cleavage with Sodium Borohydride

This method offers a milder alternative to hydrazinolysis, which is particularly useful for substrates sensitive to hydrazine.[5][6]

Experimental Protocol:

-

Reduction: Dissolve the N-phthaloyl protected amino acid ester (1.0 eq.) in a mixture of 2-propanol and water (typically 4:1). Add sodium borohydride (4.0-5.0 eq.) portion-wise at room temperature. Stir the reaction for 12-24 hours.[4]

-

Cyclization and Amine Release: Carefully add glacial acetic acid to quench the excess sodium borohydride and catalyze the cyclization of the intermediate. Heat the mixture to 50-60 °C for 1-2 hours.[4]

-

Work-up: Cool the reaction mixture and remove the 2-propanol under reduced pressure. Dilute the aqueous residue with water and wash with dichloromethane to remove the phthalide byproduct.[4]

-

Isolation: Basify the aqueous layer (pH > 10) with a saturated sodium bicarbonate solution and extract the free amine with dichloromethane. Dry the combined organic extracts and concentrate to obtain the desired product.[4]

Comparison with Other Glycine Anion Equivalents

While this compound is a highly effective glycine anion equivalent, other systems are also widely used. The choice of equivalent often depends on the specific application, desired stereoselectivity, and compatibility with other functional groups.

| Glycine Anion Equivalent | Protecting Group | Common Base | Advantages | Disadvantages |

| This compound | Phthaloyl | LDA, NaH | Robust protection, stable enolate, crystalline products | Harsh deprotection conditions (hydrazinolysis) |

| N-(Diphenylmethylene)glycine esters | Benzophenone imine | LDA, KHMDS | Milder deprotection (acidic hydrolysis), allows for asymmetric synthesis with chiral phase-transfer catalysts | Can be prone to hydrolysis, purification can be challenging |

| Ni(II) complexes of glycine Schiff bases | Schiff base with chiral auxiliary | NaOEt, K₂CO₃ | High diastereoselectivity in alkylations, readily available | Requires stoichiometric metal, deprotection involves acid hydrolysis and metal removal |

| Oxazolidinone-based glycine equivalents | Chiral oxazolidinone | NaHMDS, LiHMDS | Excellent stereocontrol, auxiliary is recyclable | Multi-step synthesis of the starting material, cleavage of the auxiliary |

Conclusion

This compound is a versatile and reliable reagent for the synthesis of α-amino acids. Its stability, ease of enolate formation, and the robustness of the phthaloyl protecting group make it a valuable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its synthesis, properties, and application, including detailed experimental protocols for key transformations. By understanding the principles and procedures outlined herein, researchers can effectively utilize this glycine anion equivalent to access a wide range of novel and valuable α-amino acid building blocks for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]